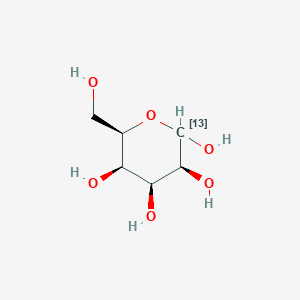

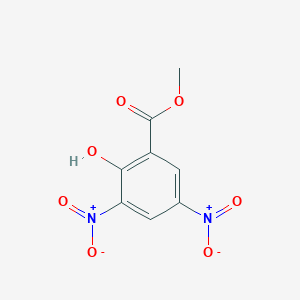

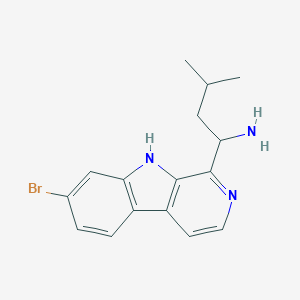

![molecular formula C10H14N2O5 B119643 [5'-13C]thymidine CAS No. 240407-53-8](/img/structure/B119643.png)

[5'-13C]thymidine

Descripción general

Descripción

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .

Synthesis Analysis

Thymidine can be synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS . It is also used in the thymidine incorporation assay, where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .

Molecular Structure Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da .

Chemical Reactions Analysis

Thymidine is involved in various chemical reactions. It is a substrate for several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase .

Physical And Chemical Properties Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da . It exists in solid form as small white crystals or white crystalline powder .

Aplicaciones Científicas De Investigación

Raman Spectroscopy Studies

- [5'-13C]thymidine has been utilized in Raman spectroscopy to investigate its molecular vibrations. For example, Tsuboi et al. (1999) synthesized this compound and analyzed its Raman spectrum, providing insights into the molecule's bending and stretching vibrations (Tsuboi et al., 1999).

DNA Synthesis Tracking

- Analogues of this compound, such as 5-ethynyl-2'-deoxyuridine (EdU), have been developed for tracking DNA synthesis. Cavanagh et al. (2011) discussed how EdU and similar molecules are used in biomedical research for tagging DNA synthesis, enabling detailed studies in areas like stem cell research and cancer biology (Cavanagh et al., 2011).

NMR Spectroscopy

- Nuclear Magnetic Resonance (NMR) spectroscopy is another field where this compound is used. Maltseva et al. (1999) employed 13C/2H double-labeled thymidine in NMR spectroscopy, which allowed for detailed analysis of nucleoside dynamics (Maltseva et al., 1999).

Studies on DNA Interactions

- This compound has been used to study interactions with other molecules. For instance, Anselmino et al. (1993) investigated the interaction of 5-methoxypsoralen with thymidine, leading to insights into DNA damage and repair mechanisms (Anselmino et al., 1993).

Cell-Cycle Analysis

- In cell biology, thymidine analogues are used to analyze the cell cycle, as demonstrated by Anda et al. (2014) using fission yeast cells. They optimized the labeling process to minimize the impact of analogues on cell-cycle progression (Anda et al., 2014).

Molecular Radiobiology

- Thymidine analogues have been instrumental in molecular radiobiology studies. Gitlin et al. (1961) used 5-iododeoxyuridine, a thymidine analogue, to evaluate the effects of x-radiation on DNA metabolism (Gitlin et al., 1961).

Autoradiographic Studies

- Autoradiographic techniques employing thymidine have been pivotal in histogenesis studies, as shown by Angevine and Sidman (1961) in their study of cerebral cortex development in mice (Angevine & Sidman, 1961).

Mecanismo De Acción

Target of Action

[5’-13C]Thymidine, a variant of thymidine, primarily targets enzymes involved in DNA synthesis and repair . These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the salvage pathway of DNA synthesis, where thymidine is converted into thymidine monophosphate (dTMP), which is further processed to become a building block of DNA .

Mode of Action

[5’-13C]Thymidine interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinase to form dTMP . This is a key step in the DNA salvage pathway, which is less energy-consuming compared to the de novo synthesis pathway . The conversion of thymidine to dTMP is essential for DNA synthesis and repair .

Biochemical Pathways

The primary biochemical pathway affected by [5’-13C]Thymidine is the DNA salvage pathway . In this pathway, thymidine is salvaged and converted back into dTMP, which is then further phosphorylated to form deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis . This pathway is crucial for cell proliferation and DNA repair .

Pharmacokinetics

Thymidine is known to be absorbed and distributed in the body, and its metabolism involves its conversion to dtmp . The elimination route and half-life of [5’-13C]Thymidine are yet to be determined .

Result of Action

The action of [5’-13C]Thymidine results in the production of dTTP, which is incorporated into DNA during DNA synthesis . This plays a crucial role in cell proliferation and DNA repair . Moreover, thymidine has been found to decrease DNA damage and apoptosis in certain cancer cell lines .

Action Environment

Environmental factors such as nutrient availability can influence the action of [5’-13C]Thymidine. For instance, in nutrient-starved conditions, thymidine catabolism can supply carbon for glycolysis, contributing to cell survival . Furthermore, the action of [5’-13C]Thymidine can be influenced by the presence of other enzymes and metabolites in the cell, as well as by the cell’s energy status .

Análisis Bioquímico

Biochemical Properties

[5’-13C]thymidine plays a crucial role in thymidine nucleotide synthesis, interacting with key enzymes such as thymidine kinases (TK1 and TK2) and thymidylate synthase (TS) . These interactions are essential for the production of thymidylate (dTMP), a vital building block of DNA .

Cellular Effects

The presence of [5’-13C]thymidine influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in DNA synthesis . The deficiency in enzymes interacting with [5’-13C]thymidine, such as TK2, can lead to tissue-specific mitochondrial DNA depletion .

Molecular Mechanism

At the molecular level, [5’-13C]thymidine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in the phosphorylation of thymidine (dT) to dTMP, a process catalyzed by thymidine kinases . This mechanism of action is crucial for DNA synthesis and cellular function .

Metabolic Pathways

[5’-13C]thymidine is involved in the salvage pathway of dTMP synthesis . It interacts with enzymes such as TK1 and TK2, which catalyze the phosphorylation of thymidine to dTMP .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CJLSWCASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450542 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

240407-53-8 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

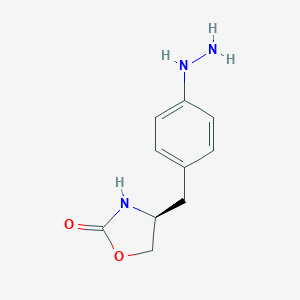

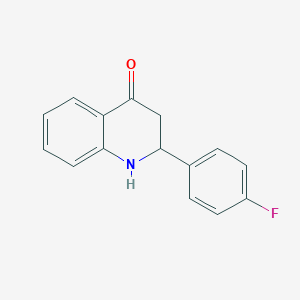

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

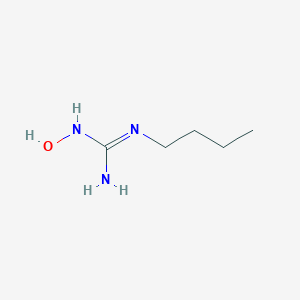

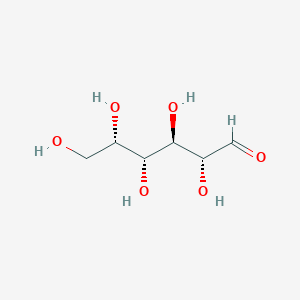

![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)

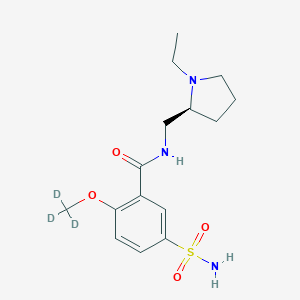

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)